molecular formula C17H13N5O B13004200 1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B13004200
M. Wt: 303.32 g/mol
InChI Key: WRKIBSNZFKZPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrazole with a biphenyl derivative under acidic or basic conditions to form the desired pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in the field of medicinal chemistry .

Biological Activity

1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its biphenyl moiety, which enhances its structural complexity and potential biological activity. Pyrazolo[3,4-d]pyrimidines are recognized for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's molecular formula is C15H13N5C_{15}H_{13}N_5, with a molecular weight of approximately 253.30 g/mol. The structural features include a biphenyl group that contributes to its lipophilicity and potentially improves interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties against various bacterial strains and fungi. The presence of the amino group at the 5-position is crucial for enhancing these interactions. For example, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

One of the most promising aspects of this compound is its potential as an anticancer agent. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Molecular docking studies suggest favorable binding interactions with CDK2, indicating that this compound could effectively inhibit cancer cell proliferation .

Table 1: Comparison of Biological Activities of Related Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameStructural FeaturesBiological Activity
5-Amino-2-(2-bromophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-oneBromophenyl substitutionAntimicrobial
6-Methyl-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMethyl group at position 6Anticancer
7-Hydroxy-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHydroxy group at position 7Anti-inflammatory

This table illustrates how varying substituents on the pyrazolo[3,4-d]pyrimidine scaffold can influence biological activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and proteins. For instance, inhibition studies have demonstrated that this compound can significantly reduce the activity of CDK2 in vitro. This inhibition leads to cell cycle arrest in cancer cells, providing a potential therapeutic strategy against tumors that are dependent on CDK activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • Study on EGFR Inhibition : A recent study synthesized new derivatives that showed excellent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase with IC50 values as low as 0.034 μM. This highlights the potential of pyrazolo[3,4-d]pyrimidines in targeting specific cancer pathways .
  • Antimicrobial Evaluation : Another investigation assessed various derivatives against bacterial strains and found that certain modifications led to enhanced antimicrobial efficacy compared to traditional antibiotics .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

5-amino-1-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H13N5O/c18-21-11-19-16-15(17(21)23)10-20-22(16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,18H2

InChI Key

WRKIBSNZFKZPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)N(C=N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.